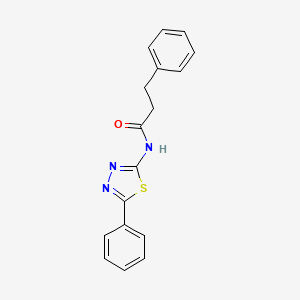
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a derivative of 5-Phenyl-1,3,4-thiadiazole-2-amine . This compound is part of a class of nitrogen-containing aromatic heterocyclic compounds known as 1,3,4-thiadiazoles . These compounds have been the subject of considerable interest due to their diverse biological activities such as antitumor, antibacterial, anti-inflammatory, antimycotic, and powerful antifungal agents .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine, a precursor to the compound , has been reported to be a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . Another synthesis method involves mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The molecular structure of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can be inferred from the IR and NMR spectra. The IR spectrum shows stretching frequency bands corresponding to various functional groups . The 1H-NMR and 13C-NMR spectra reveal peaks corresponding to various types of hydrogen and carbon atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole moiety, such as “3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide”, have been found to exhibit significant antimicrobial activity . They have been tested against various human pathogens including Escherichia coli, Salmonella typhimurium, Legionella monocytogenes, Klebsiella pneumonia, Salmonella typhi, Staphylococcus aureus and Bacillus subtilis. They have also shown antifungal activity against Candida albicans, Streptococcus pyogenes and Fusarium solani strains .
Antibacterial Activity
These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Antifungal Activity
The synthetic conjugates of these compounds have been evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Synthesis of New Derivatives
“3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” can be used as an intermediate in the synthesis of new 1,3,4-thiadiazole derivatives . These new compounds can be used for further research and development in pharmaceutical chemistry.
Anticancer Activity
Some derivatives of 1,3,4-thiadiazole have shown anticancer activity. They have been evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
DNA Binding Studies
The mechanism of interaction of these molecules with calf thymus-DNA (CT-DNA) has been investigated using UV-vis spectroscopic methods .
Wirkmechanismus
Target of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This interaction can lead to the inhibition of cell replication, which is a crucial step in the growth and proliferation of both bacterial and cancer cells .
Biochemical Pathways
Given its potential to disrupt dna replication, it can be inferred that it may affect the dna synthesis pathway, leading to the inhibition of cell replication .
Pharmacokinetics
It’s known that the sulfur atom in the thiadiazole system has good liposolubility, which positively impacts the biological activity and pharmacokinetic properties of thiadiazole-containing compounds . This makes them capable of easily crossing through cell membranes .
Result of Action
The result of the action of 3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is the potential inhibition of cell replication. This is due to its ability to disrupt DNA replication, which is a crucial process for cell growth and proliferation . This can lead to the inhibition of the growth of both bacterial and cancer cells .
Eigenschaften
IUPAC Name |
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACXINCEXCION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3010956.png)


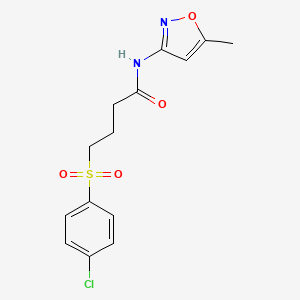
![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010960.png)
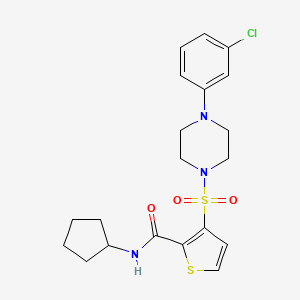
![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)
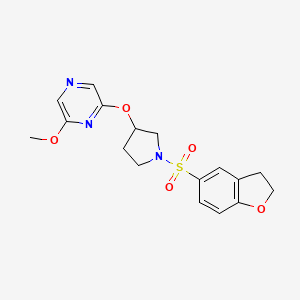
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B3010971.png)
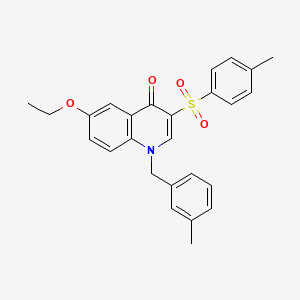
![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)
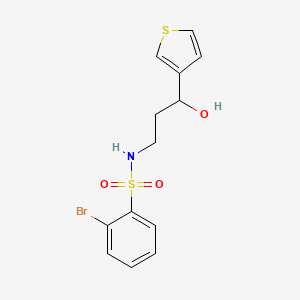
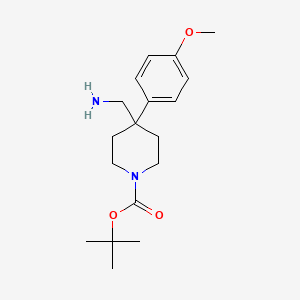
![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)